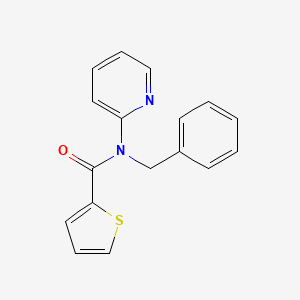
(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide, also known as CAY10465, is a small molecule inhibitor that has been shown to modulate various biological processes. This compound has been widely studied due to its potential therapeutic applications in cancer, inflammation, and other diseases. In
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, it has been shown to reduce inflammation in animal models of arthritis and colitis.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. Additionally, it has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis and colitis, and inhibit the growth of various cancer cell lines. Additionally, it has been shown to modulate the activity of various signaling pathways, including the protein kinase CK2 and the transcription factor NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide in lab experiments include its high potency and selectivity, as well as its ability to modulate various signaling pathways. However, there are also some limitations to using this compound, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are many potential future directions for the study of (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide. One area of research could focus on the development of more potent and selective inhibitors of CK2 and NF-κB. Additionally, further studies could explore the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, the development of more effective delivery systems and optimization of pharmacokinetic properties could also be an area of future research.
Métodos De Síntesis
The synthesis of (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide is a multi-step process that involves the reaction of 2-methyl-3-nitroindole with ethyl cyanoacetate in the presence of a base to form the corresponding enamine. This intermediate is then reacted with acetic anhydride to yield the final product. This synthesis method has been optimized for high yield and purity, and has been used in various scientific studies.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-8-11(6-9(7-14)13(15)17)10-4-2-3-5-12(10)16-8/h2-6,16H,1H3,(H2,15,17)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAOTRPXJJNCSF-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


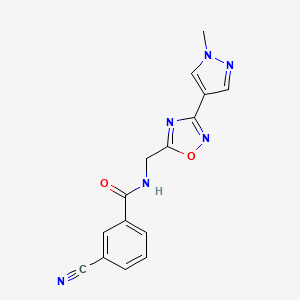
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016664.png)
![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)
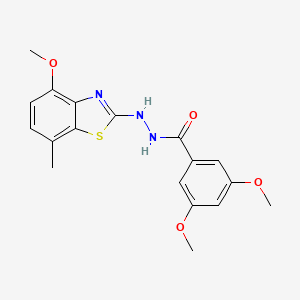
![ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)

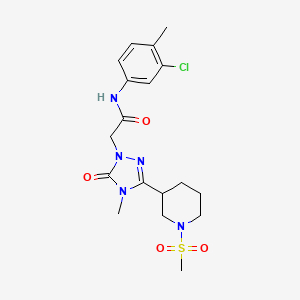
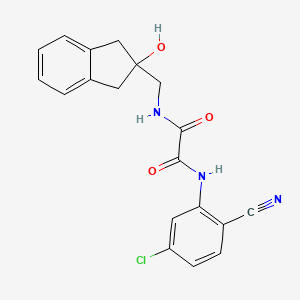

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B3016679.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B3016681.png)
